molecular formula C10H7Br2NO2 B14181048 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester CAS No. 918530-06-0

1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester

Cat. No.: B14181048
CAS No.: 918530-06-0
M. Wt: 332.98 g/mol
InChI Key: IVFJAMODRVSZEH-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound’s structure includes a methyl ester group and two bromine atoms at the 2 and 3 positions of the indole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common synthetic route includes the bromination of 1H-indole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), sulfuric acid, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester and its derivatives involves interactions with various molecular targets and pathways. For example, some indole derivatives are known to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester can be compared with other indole derivatives such as:

Properties

CAS No.

918530-06-0

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

methyl 2,3-dibromoindole-1-carboxylate

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)13-7-5-3-2-4-6(7)8(11)9(13)12/h2-5H,1H3

InChI Key

IVFJAMODRVSZEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C(=C1Br)Br

Origin of Product

United States

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